molecular formula C11H15NOS B7757845 N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide

N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide

Cat. No.: B7757845
M. Wt: 209.31 g/mol
InChI Key: MGCPRFYYEFJYOJ-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide is a useful research compound. Its molecular formula is C11H15NOS and its molecular weight is 209.31 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a sulfanylacetamide functional group, which is known for its role in various biological activities. The presence of the ethyl and methyl substituents on the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, affecting cellular functions such as proliferation, apoptosis, and immune response.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and leading to downstream effects on cell signaling.

Biological Activities

Research has demonstrated that this compound exhibits several important biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of sulfanylacetamides possess significant anticancer properties. For instance, compounds similar to this compound were tested against HepG2 liver cancer cells using the MTT assay. Results indicated moderate to excellent anticancer activity depending on structural variations (IC50 values ranging from 3.25 µg/mL to 100 µg/mL) .
    CompoundIC50 (µg/mL)Cell Line
    6a100HepG2
    6b50HepG2
    6c25HepG2
    6d3.25HepG2
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties. A series of N-substituted derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Salmonella typhi, comparable to standard antibiotics like ciprofloxacin .
  • Enzyme Inhibition :
    • Various studies have indicated that this class of compounds can inhibit key enzymes involved in metabolic processes. For example, some derivatives showed promising results in inhibiting butyrylcholinesterase and urease .

Case Study 1: Anticancer Screening

In a recent study, this compound derivatives were synthesized and screened for anticancer activity against HepG2 cells. The results highlighted the potential of these compounds as effective anticancer agents, with specific derivatives showing notable cytotoxicity.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial efficacy of sulfanylacetamides against pathogenic bacteria. Compounds were tested using standard disk diffusion methods, revealing that several derivatives had comparable or superior activity compared to established antibiotics.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-3-9-6-4-5-8(2)11(9)12-10(13)7-14/h4-6,14H,3,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCPRFYYEFJYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CS)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.